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Compound of Interest

Compound Name: Diphenyl sulfoxide

Cat. No.: B377121 Get Quote

This guide provides an in-depth overview of the spectroscopic data for diphenyl sulfoxide
(C₁₂H₁₀OS), a key organosulfur compound. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols utilized for these analyses. This document is intended for researchers,

scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data Summary
The spectroscopic data for diphenyl sulfoxide is summarized below, providing key values for

its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Chemical Shift Data for Diphenyl Sulfoxide

Solvent
Frequency
(MHz)

Chemical Shift
(δ, ppm)

Multiplicity Assignment

CDCl₃ 400 7.66 - 7.64 m

4H, Aromatic (H-

2, H-6, H-2', H-

6')

7.49 - 7.42 m

6H, Aromatic (H-

3, H-4, H-5, H-3',

H-4', H-5')
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Note: Data sourced from multiple consistent findings.[1][2]

Table 2: ¹³C NMR Chemical Shift Data for Diphenyl Sulfoxide

Solvent Frequency (MHz)
Chemical Shift (δ,
ppm)

Assignment

CDCl₃ 100 145.8

C-1, C-1' (ipso-

Carbons attached to

S)

131.2
C-4, C-4' (para-

Carbons)

129.5
C-3, C-5, C-3', C-5'

(meta-Carbons)

125.0
C-2, C-6, C-2', C-6'

(ortho-Carbons)

Note: Data sourced from multiple consistent findings.[1][2]

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for Diphenyl Sulfoxide

Sample Phase Wavenumber (cm⁻¹) Assignment

KBr Pellet 1041 Strong, S=O Stretch (ν S=O)

KBr Pellet ~3060 Aromatic C-H Stretch

KBr Pellet ~1475, 1445 Aromatic C=C Ring Stretch

KBr Pellet ~750, 690
Aromatic C-H Bending (out-of-

plane)

Note: The most characteristic peak is the strong absorption from the sulfoxide group.[1]

Mass Spectrometry (MS) Data
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Table 4: Mass Spectrometry Data for Diphenyl Sulfoxide

Ionization Method
Mass-to-Charge Ratio
(m/z)

Interpretation

Electrospray Ionization (ESI)
203.05 (Calculated), 203.11

(Found)

[M+H]⁺, Protonated Molecular

Ion

Electron Impact (EI) 202.01 (100%) [M]⁺, Molecular Ion

185.13 (63%)
[M-O]⁺, Fragment ion (loss of

oxygen)

125
[C₆H₅S]⁺, Phenylthio cation

fragment

109
[C₆H₅O]⁺, Phenoxy cation

fragment

77
[C₆H₅]⁺, Phenyl cation

fragment

Note: Molecular weight of diphenyl sulfoxide is 202.27 g/mol .[1][2][3][4]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of diphenyl sulfoxide are provided

below. These represent standard procedures in organic chemical analysis.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: Approximately 5-10 mg of solid diphenyl sulfoxide is dissolved in

about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). The use of

deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[5]

Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal

standard, providing a reference signal at 0 ppm. In modern spectrometers, the solvent signal

can be used for calibration, and TMS is not always physically added.[6]
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Instrumentation: The sample is transferred to a standard 5 mm NMR tube. The analysis is

performed on a high-field NMR spectrometer, such as a 400 MHz instrument.[1][2]

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral

width, acquisition time, and number of scans. Typically, 8 to 16 scans are sufficient for a

concentrated sample.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to

single lines for each unique carbon atom. A larger number of scans (e.g., 128 or more)

and a longer relaxation delay are typically required due to the low natural abundance and

lower gyromagnetic ratio of the ¹³C nucleus.[7]

Data Processing: The acquired Free Induction Decay (FID) signal is processed using a

Fourier transform to generate the frequency-domain NMR spectrum. This involves phasing,

baseline correction, and integration of the signals.[8]

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

A small amount of diphenyl sulfoxide (1-2 mg) is finely ground with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is

transparent in the IR region.

The mixture is then compressed under high pressure (several tons) in a pellet press to

form a thin, transparent pellet.

Sample Preparation (ATR Method): For an Attenuated Total Reflectance (ATR) FT-IR

spectrometer, a small amount of the solid sample is placed directly onto the ATR crystal

(e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.[9][10]

Instrumentation: The analysis is conducted using a Fourier Transform Infrared (FTIR)

spectrometer.[11]
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Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR

crystal) is recorded first. Then, the sample is placed in the IR beam path, and the sample

spectrum is recorded. The instrument measures the interference pattern of the transmitted IR

radiation, which is then converted into an IR spectrum via a Fourier transform.

Data Analysis: The final spectrum is typically plotted as percent transmittance or absorbance

versus wavenumber (cm⁻¹). Characteristic absorption bands are then correlated to the

functional groups present in the molecule.[12]

Mass Spectrometry Protocol
Sample Preparation:

For Electrospray Ionization (ESI), the diphenyl sulfoxide sample is dissolved in a suitable

volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1

mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.[13] ESI is a

soft ionization technique suitable for observing the protonated molecular ion.[1]

For Electron Impact (EI), the sample can be introduced directly into the ion source, often

after separation by Gas Chromatography (GC). The sample is vaporized by heating in a

vacuum.[14] EI is a higher-energy technique that causes fragmentation, providing

structural information.[2]

Instrumentation: The analysis is performed on a mass spectrometer, which consists of an ion

source, a mass analyzer, and a detector.[15]

Ionization and Analysis:

In ESI-MS, the sample solution is sprayed through a charged capillary, forming charged

droplets. As the solvent evaporates, charged molecular ions (like [M+H]⁺) are released

into the gas phase.

In EI-MS, in the gas phase, the sample molecules are bombarded with high-energy

electrons (typically 70 eV), causing an electron to be ejected and forming a radical cation

(the molecular ion, [M]⁺•). This high energy often leads to fragmentation.[14]
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Mass Separation and Detection: The generated ions are accelerated into a mass analyzer

(e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z)

ratio. The detector then records the abundance of each ion.

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z. The peak with the highest m/z often corresponds to the molecular ion or a related

species, and the fragmentation pattern provides a "fingerprint" of the molecule's structure.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like diphenyl sulfoxide.
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Caption: General workflow for the spectroscopic analysis of a pure organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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